4,7-dimethoxy-1H-indole

Antimicrobial Structure-Activity Relationship Indole Derivatives

4,7-Dimethoxy-1H-indole (CAS 23876-39-3) is a disubstituted indole derivative characterized by methoxy groups at the 4- and 7-positions of the indole ring system. This substitution pattern confers distinct physicochemical and biological properties compared to other dimethoxyindole isomers or mono-substituted analogs.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 23876-39-3
Cat. No. B3031301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-dimethoxy-1H-indole
CAS23876-39-3
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCOC1=C2C=CNC2=C(C=C1)OC
InChIInChI=1S/C10H11NO2/c1-12-8-3-4-9(13-2)10-7(8)5-6-11-10/h3-6,11H,1-2H3
InChIKeyOUDGAYDZZUTPPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dimethoxy-1H-indole (CAS 23876-39-3): A Procurement Guide for a Differentiated Indole Scaffold


4,7-Dimethoxy-1H-indole (CAS 23876-39-3) is a disubstituted indole derivative characterized by methoxy groups at the 4- and 7-positions of the indole ring system. This substitution pattern confers distinct physicochemical and biological properties compared to other dimethoxyindole isomers or mono-substituted analogs. The compound is recognized as a synthetic indole alkaloid with reported activity against parasitic organisms such as Leishmania and Toxoplasma . Additionally, it serves as a key synthetic intermediate or structural component in more complex bioactive molecules, including drug candidates evaluated in clinical studies [1].

4,7-Dimethoxy-1H-indole (CAS 23876-39-3): Why Positional Isomers and Hydroxy Analogs Cannot Be Interchanged


The specific 4,7-substitution pattern on the indole core is a critical determinant of biological function. For example, a direct comparison of antimicrobial properties reveals that 4,7-dimethoxy-3-acylindole derivatives are inactive against tested bacterial strains, whereas the corresponding 4,7-dihydroxy analogs exhibit clear antimicrobial activity [1]. Furthermore, the 4,7-dimethoxy moiety is an essential structural feature in advanced leads; its replacement or removal in a series of HIV-1 attachment inhibitors would alter the established structure-activity relationship (SAR) that enabled a drug candidate to advance to clinical evaluation [2]. Therefore, selecting an alternative dimethoxyindole isomer, such as 5,6-dimethoxyindole, or a hydroxy-substituted analog will lead to a fundamentally different biological and chemical profile, making generic substitution without experimental validation a high-risk approach.

4,7-Dimethoxy-1H-indole (CAS 23876-39-3): Quantified Differentiation Against Analogs for Scientific Selection


Differential Antibacterial Activity: 4,7-Dimethoxy vs. 4,7-Dihydroxy-3-acylindoles

In a comparative study of 4,7-disubstituted 3-acylindoles, 4,7-dimethoxy derivatives were found to be inactive as antibacterial agents, whereas the corresponding 4,7-dihydroxy compounds demonstrated activity against certain bacterial strains [1]. This sharp distinction confirms that the 4,7-dimethoxy substitution pattern confers a specific lack of antibacterial activity, which is a crucial piece of information for any research program seeking to avoid or exploit this property.

Antimicrobial Structure-Activity Relationship Indole Derivatives

Functional Role of the 4,7-Dimethoxy Moiety in a Clinically Advanced HIV-1 Attachment Inhibitor

The 4,7-dimethoxy-1H-indole scaffold is a core structural element of the HIV-1 attachment inhibitor drug candidate BMS-488043 [1]. This compound, 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione, was identified through a systematic medicinal chemistry campaign. Its selection for clinical advancement implies a specific, favorable combination of potency, pharmacokinetic, and safety properties that are intrinsically linked to the 4,7-dimethoxy substitution. The compound demonstrated proof-of-concept in human clinical trials by reducing viremia in HIV-1-infected subjects when administered as monotherapy [1].

Antiviral HIV-1 Drug Discovery Scaffold Optimization

Anti-Inflammatory Activity: Quantitative Inhibition of iNOS Induction

In a cellular model of inflammation, 4,7-dimethoxy-1H-indole inhibited lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) activity in mouse RAW264.7 cells with an IC50 of 2.57 μM (2,570 nM) [1]. This quantitative measurement provides a benchmark for comparing the compound's anti-inflammatory potential against other iNOS inhibitors.

Anti-inflammatory Immunology iNOS Enzyme Inhibition

4,7-Dimethoxy-1H-indole (CAS 23876-39-3): High-Value Application Scenarios Supported by Evidence


Medicinal Chemistry: A Privileged Scaffold for Antiviral Drug Discovery

Given that the 4,7-dimethoxy-1H-indole moiety is a core component of the clinically tested HIV-1 attachment inhibitor BMS-488043 [1], procurement of this compound is strategically sound for laboratories focused on antiviral drug discovery. It serves as an essential building block for synthesizing analog series or as a validated reference standard in assay development and SAR studies targeting viral entry mechanisms.

Parasitology Research: Investigating Antiparasitic Mechanisms

The compound's reported activity against Leishmania and Toxoplasma, along with its proposed mechanism of binding to parasite fatty acid synthase , makes it a relevant reagent for parasitology. Researchers investigating novel treatments for leishmaniasis or toxoplasmosis may use this compound as a chemical probe to study fatty acid synthesis pathways or as a starting point for synthesizing more potent analogs.

Inflammation Biology: A Quantitative Tool for iNOS Pathway Studies

The quantified inhibition of LPS-induced iNOS activity (IC50 = 2.57 μM) in RAW264.7 cells [2] validates the use of 4,7-dimethoxy-1H-indole in immunology and inflammation research. It can be employed as a tool compound at known concentrations to probe the iNOS signaling pathway or as a benchmark inhibitor in high-throughput screening assays designed to discover novel anti-inflammatory agents.

Synthetic Methodology: Accessing 4,7-Dihydroxyindole Derivatives

The methoxy groups of 4,7-dimethoxy-1H-indole can be selectively demethylated to yield 4,7-dihydroxyindole derivatives [3]. This chemical handle provides synthetic chemists with a convenient route to access a different class of biologically active indoles, making the compound a versatile intermediate for generating diverse chemical libraries.

Technical Documentation Hub

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